molecular formula C10H10BrF3O2 B572464 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene CAS No. 1355248-26-8

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene

Cat. No. B572464
CAS RN: 1355248-26-8
M. Wt: 299.087
InChI Key: SZERBABRIDBKBZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1355248-26-8 . Its molecular weight is 299.09 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrF3O2/c1-2-5-15-9-6-7(11)3-4-8(9)16-10(12,13)14/h3-4,6H,2,5H2,1H3 .

Scientific Research Applications

Supramolecular Chemistry

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been recognized for their importance in supramolecular chemistry due to their simple structure, accessibility, and detailed understanding of their self-assembly behavior. BTAs are used in nanotechnology, polymer processing, and biomedical applications, taking advantage of their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature for applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry

Triazines, which are related to benzene by replacing three carbon-hydrogen units with nitrogen atoms, have been extensively studied for their pharmacological activities. Numerous synthetic derivatives of triazine have been prepared and evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral effects, suggesting the importance of benzene derivatives in drug development (Verma, Sinha, & Bansal, 2019).

Synthesis Methodologies

The development of efficient synthesis methods for benzene derivatives, including those with bromo and fluoro substituents, is a significant area of research. These methodologies facilitate the production of key intermediates for pharmaceuticals and other compounds, highlighting the chemical utility and importance of such benzene derivatives in synthetic chemistry (Qiu et al., 2009).

Environmental Sciences

Research on brominated flame retardants, including tribromophenol and its derivatives, demonstrates the relevance of brominated benzene derivatives in environmental pollution and toxicology. These compounds are used as intermediates in the synthesis of flame retardants and have been studied for their concentrations in the environment, toxicokinetics, toxicodynamics, and the urgent need for understanding their impact due to widespread use and persistence (Koch & Sures, 2018).

properties

IUPAC Name

4-bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-2-5-15-9-6-7(11)3-4-8(9)16-10(12,13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZERBABRIDBKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742824
Record name 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355248-26-8
Record name 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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